molecular formula C12H24 B3250377 4-Dodecene, (E)- CAS No. 2030-84-4

4-Dodecene, (E)-

Cat. No. B3250377
CAS RN: 2030-84-4
M. Wt: 168.32 g/mol
InChI Key: PHCKFVVLVZFFLU-VQHVLOKHSA-N
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Description

4-Dodecene, (E)- is an organic compound with the chemical formula C12H24 . It belongs to the class of alkenes and specifically falls under the category of dodecenes. The “E” in its name indicates that the double bond configuration is in the trans (or E )-configuration .


Molecular Structure Analysis

The molecular structure of 4-Dodecene, (E)- consists of a linear hydrocarbon chain with a double bond between the fourth and fifth carbon atoms. The E -configuration ensures that the substituents on either side of the double bond are on opposite sides of the molecule. The compound’s IUPAC Standard InChI is: InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h7,9H,3-6,8,10-12H2,1-2H3/b9-7+ .

Scientific Research Applications

1. Hydroformylation Studies

The hydroformylation of 1-dodecene using a rhodium-biphephos catalyst in a thermomorphic solvent system has been studied, focusing on kinetics and reaction mechanisms. This research contributes to understanding the hydroformylation reactions and the efficiency of catalysts used in the process (Kiedorf et al., 2014).

2. Catalysis and Chemical Synthesis

The development of new linker systems for immobilizing Wilkinson-type Rh complexes has been explored, showing enhanced catalytic activity and lifetime for the hydrogenation of dodecene (Beele et al., 2010).

3. Analysis of Olefin Mixtures

A study on commercial dodecenes has revealed their complex chemical mixture, including the structure and properties of different isomers. This research is crucial for tailoring production processes for specific end-uses (Zou et al., 2021).

4. Phase Transition Studies

5. Larvicidal Activity

4-Dodecene derived from Streptomyces sp. VITVSK1 showed significant larvicidal activity against various blood-sucking parasites, indicating its potential as a bioactive compound in pest control (Gopal & Kannabiran, 2018).

6. Nanoparticle Synthesis

Studies on the synthesis of germanium nanoparticles using a mixture of oleylamine and 1-dodecene revealed that the solvent mixture influences nanoparticle size and crystallinity, highlighting the role of 1-dodecene in nanomaterial synthesis (Bernard et al., 2018).

properties

IUPAC Name

(E)-dodec-4-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h7,9H,3-6,8,10-12H2,1-2H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCKFVVLVZFFLU-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880822
Record name (E)-4-dodecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dodecene

CAS RN

7206-15-7
Record name (E)-4-dodecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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